molecular formula C61H65N15O6 B12510649 Trp-Arg-Trp-Trp-Trp-Trp-NH2

Trp-Arg-Trp-Trp-Trp-Trp-NH2

Cat. No.: B12510649
M. Wt: 1104.3 g/mol
InChI Key: IRJDOVLLPORVJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trp-Arg-Trp-Trp-Trp-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

While industrial production methods for this compound are not widely documented, the principles of SPPS can be scaled up for larger production. Automation of the peptide synthesis process and optimization of purification steps are key factors in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Trp-Arg-Trp-Trp-Trp-Trp-NH2 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids.

Mechanism of Action

Trp-Arg-Trp-Trp-Trp-Trp-NH2 exerts its effects by binding to and antagonizing FPR2 and FPR3. This interaction inhibits the signaling pathways mediated by these receptors, leading to reduced intracellular calcium levels and decreased chemotaxis. The peptide also prevents the production of superoxide in neutrophils, thereby modulating inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    WKYMVm: An agonist of FPR1 and FPR2.

    F2L: An agonist of FPR3.

    Lipoxin A4: An endogenous ligand for FPR2.

Uniqueness

Trp-Arg-Trp-Trp-Trp-Trp-NH2 is unique in its high specificity and potency as an antagonist for FPR2 and FPR3. Unlike other compounds, it effectively inhibits both receptors, making it a valuable tool for studying the dual roles of these receptors in various biological processes .

Properties

Molecular Formula

C61H65N15O6

Molecular Weight

1104.3 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)

InChI Key

IRJDOVLLPORVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N

Origin of Product

United States

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